Phenyl cinnamate

Vue d'ensemble

Description

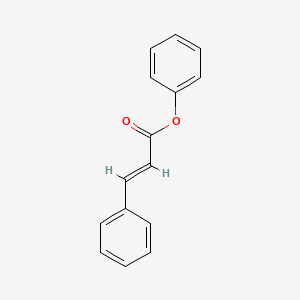

Phenyl cinnamate is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

Phenyl cinnamate serves as a starting material for synthesizing various organic compounds and polymers. Its reactivity allows it to undergo several chemical transformations, including oxidation and reduction reactions. The compound can also act as a precursor for creating substituted cinnamates based on different nucleophiles.

Biology

Research has demonstrated that this compound and its derivatives possess significant antimicrobial and antifungal properties. Studies indicate that these compounds can disrupt fungal cell membranes by interacting with ergosterol, leading to cell death.

Medicine

This compound is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. For instance, in vitro studies have shown that derivatives of this compound exhibit potent inhibition against cancer cell lines such as MCF-7 (breast cancer), with reported growth inhibition rates exceeding 90% at specific concentrations .

Industry

In the industrial sector, this compound is utilized in producing UV-absorbing materials and as a plasticizer in polymer formulations. Its photoreactive properties allow it to be incorporated into biobased plastics, contributing to sustainability efforts by reducing carbon emissions during production .

The biological activities of this compound include:

- Antioxidant Properties : It activates the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .

- Antimicrobial Activity : Exhibits strong activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant potency against pathogens like Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Phenyl amide cinnamate derivatives have shown promising results in inhibiting cancer cell growth through molecular docking studies that reveal interactions with proteins involved in cancer progression .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Study 1: Anticancer Activity

A study explored the anticancer potential of phenyl amide cinnamate on the MCF-7 breast cancer cell line. The compound exhibited over 90% growth inhibition at certain concentrations, indicating strong anticancer activity. Molecular docking analyses confirmed significant interactions with target proteins involved in cancer progression.

Case Study 2: Antimicrobial Mechanism

Research investigating the antimicrobial mechanism of this compound revealed its ability to disrupt fungal cell membranes by interacting with ergosterol. This disruption leads to compromised membrane integrity and subsequent cell death, showcasing its potential as an antifungal agent .

Analyse Des Réactions Chimiques

Acid-Catalyzed Esterification

The traditional method employs concentrated sulfuric acid to catalyze the reaction between cinnamic acid and phenol . Key parameters include:

A modified approach replaces phenol with phenyl acetate, achieving an 80% yield under similar conditions .

Heteropolyacid-Catalyzed Esterification

Recent studies highlight eco-friendly catalysts like Keggin-type heteropolyacids (e.g., H₃PMo₁₂O₄₀):

-

Solvent : Toluene at 110°C.

Acid-Catalyzed Pathway

Protonation of cinnamic acid’s carbonyl oxygen generates a carbocation intermediate, which undergoes nucleophilic attack by phenol. Water elimination yields phenyl cinnamate .

Heteropolyacid Mechanism

Heteropolyacids act as Brønsted acids, facilitating proton transfer without side reactions. Computational studies confirm a stepwise radical mechanism under mechanical stress, though thermally inert under standard conditions .

Catalytic Performance Comparison

The table below summarizes catalytic efficiencies for this compound synthesis:

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄ (traditional) | 150 | 0.5 | 50 | 85 |

| H₃PMo₁₂O₄₀ (heteropolyacid) | 110 | 4 | 83 | 100 |

| H₆P₂W₁₈O₆₂/SiO₂ (supported) | 110 | 2 | 95 | 100 |

Thermal and Mechanochemical Stability

-

Thermal Stability : this compound derivatives show no decomposition below 250°C, making them suitable for high-temperature applications .

-

Mechanochemical Reactivity : Under ≈1–2 nN force, macrocyclic cinnamate dimers dissociate into radicals, enabling applications in stress-responsive polymers .

Substrate Scope and Limitations

-

Electron-Withdrawing Groups : Nitro-substituted phenols react efficiently (e.g., p-nitrophenol: 85% yield) .

-

Steric Hindrance : Bulky substituents (e.g., thymol) reduce reaction rates but maintain high yields .

-

Failure Cases : Paracetamol and resorcinol monocinnamate synthesis failed due to low reactivity or steric effects .

Propriétés

IUPAC Name |

phenyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNGRDFKUJVIN-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-04-2 | |

| Record name | Phenyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.